2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methoxyphenyl)acetamide is a complex chemical compound belonging to the pyridazinone derivatives. Its molecular structure includes a pyridazino[4,5-b][1,4]thiazine core, indicating potential bioactivity due to the heterocyclic system.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing 2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic synthesis.
Step 1: Preparation of pyridazinone scaffold - This often begins with the condensation of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Step 2: Thiazine ring closure - This involves reacting the intermediate with thioamides or related sulfur compounds under controlled temperatures.
Step 3: Functional group modifications - Allying and methoxylation steps using appropriate reagents such as allyl bromide and anisole.
Industrial Production Methods
Scaling up these reactions for industrial production requires optimization of reaction conditions:
Catalysts: Transition metal catalysts (e.g., palladium or platinum) for selective reactions.
Solvents: Solvent choice varies but polar aprotic solvents like DMF or DMSO are often preferred.
Temperature Control: Precise temperature monitoring to maintain reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, introducing oxygen functionalities using oxidants like potassium permanganate.
Reduction: Reduction can yield various saturated derivatives; common agents include lithium aluminium hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminium hydride, sodium borohydride
Substitution: Halogenating agents like bromine or iodine, nucleophiles such as sodium alkoxides.
Major Products Formed
Oxidation Products: Carboxylated and hydroxylated derivatives.
Reduction Products: Saturated pyridazinone derivatives.
Substitution Products: Halo-pyridazinones, alkylated derivatives.
Scientific Research Applications
2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methoxyphenyl)acetamide finds extensive applications in various fields:
Chemistry: As a precursor for more complex organic molecules.
Biology: Investigated for potential enzyme inhibition activities.
Medicine: Potential therapeutic uses, especially in cancer research due to its cytotoxic properties.
Industry: Used in the development of advanced materials, including polymers with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects largely revolves around its interactions at the molecular level:
Molecular Targets: Likely targets include enzymes and receptors with affinity for heterocyclic compounds.
Pathways Involved: It may interfere with cellular signaling pathways, particularly those involving oxidative stress and apoptosis.
Comparison with Similar Compounds
2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methoxyphenyl)acetamide can be compared to other pyridazinone derivatives:
Similar Compounds: 4-chloro-3,5-dioxo-2-phenyl-3,4-dihydropyridazine-1(2H)-carboxamide, 2-methyl-4-phenyl-3,5-dioxopyridazine.
Uniqueness: Its combination of allyl and methoxy groups adds unique reactivity and potential bioactivity not present in simpler analogs.
Properties
IUPAC Name |
2-(3,5-dioxo-4-prop-2-enylpyridazino[4,5-b][1,4]thiazin-6-yl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-3-8-21-16(24)11-27-14-9-19-22(18(25)17(14)21)10-15(23)20-12-4-6-13(26-2)7-5-12/h3-7,9H,1,8,10-11H2,2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOBHRPBNKHMRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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